molecular formula C25H25N3O2S B2875518 1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895651-43-1

1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2875518
CAS No.: 895651-43-1
M. Wt: 431.55
InChI Key: UVKCJPCYUSCDBT-UHFFFAOYSA-N
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Description

1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H25N3O2S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Compounds containing the piperidine moiety have been synthesized through microwave-assisted methods, demonstrating significant antibacterial activities. For example, derivatives of piperidine combined with pyrimidine imines and thiazolidinones have shown promise in antibacterial applications, indicating the compound's potential in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Catalysis and Organic Reactions

The compound has been utilized in catalytic reactions, such as the p-toluenesulfonic acid-catalyzed synthesis of chromeno[4,3-d]pyrimidin-5-one derivatives. This showcases its utility in facilitating complex organic reactions that yield pharmacologically relevant structures with potential applications in drug discovery (Thabet et al., 2022).

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones related to the piperidine structure has revealed intricate hydrogen-bonding patterns, crucial for understanding the molecular interactions that can influence the pharmacological properties of potential drug candidates. This insight is vital for designing compounds with optimized efficacy and reduced side effects (Balderson et al., 2007).

Anticancer Activity

Novel sulfones incorporating piperidine and chromene moieties, among others, have been synthesized and evaluated for their anticancer activities. These studies provide a foundation for further exploration into the therapeutic potential of such compounds against various cancer types (Bashandy et al., 2011).

Novel Synthesis Methods

Advanced synthesis methods for chromeno[2,3-d]pyrimidine hybrids demonstrate the compound's role in creating heterocyclic structures of interest in medicinal chemistry. These methods pave the way for the development of new therapeutic agents with improved efficacy and safety profiles (Sambaiah et al., 2017).

Properties

IUPAC Name

2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-17-9-11-18(12-10-17)23-26-24-20(15-19-7-3-4-8-21(19)30-24)25(27-23)31-16-22(29)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKCJPCYUSCDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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